molecular formula C20H22N4O3S B2502289 3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine CAS No. 1021031-42-4

3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine

Cat. No.: B2502289
CAS No.: 1021031-42-4
M. Wt: 398.48
InChI Key: UHTGKHRPJQAEMJ-UHFFFAOYSA-N
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Description

3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a complex organic compound that features a combination of sulfonyl, piperazine, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting 2,4-dimethylphenylsulfonyl chloride with piperazine under basic conditions.

    Coupling with pyridazine: The piperazine derivative is then coupled with a furan-2-yl-pyridazine derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of 3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The furan and pyridazine rings can participate in π-π stacking interactions with nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine: Similar structure but with a thiophene ring instead of a furan ring.

    3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is unique due to the presence of the furan ring, which imparts distinct electronic properties compared to thiophene or pyridine analogs. This uniqueness can be exploited in designing compounds with specific biological or material properties.

Properties

IUPAC Name

3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-15-5-7-19(16(2)14-15)28(25,26)24-11-9-23(10-12-24)20-8-6-17(21-22-20)18-4-3-13-27-18/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTGKHRPJQAEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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